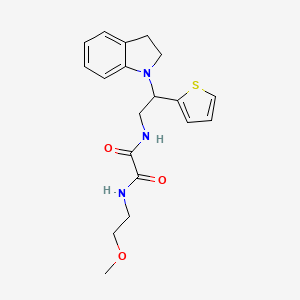

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Descripción

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by unique structural motifs: an indolin-1-yl group, a thiophen-2-yl moiety, and a methoxyethyl substituent.

Propiedades

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-25-11-9-20-18(23)19(24)21-13-16(17-7-4-12-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLDVADUOWSJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is , with a molecular weight of approximately 343.45 g/mol. The compound features an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Indole Derivative : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Thiophene Introduction : The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.

- Oxalamide Formation : The final step involves the condensation of the indole and thiophene derivatives with oxalic acid or its derivatives to form the desired oxalamide.

Antimicrobial Activity

Research indicates that derivatives containing indole and thiophene moieties exhibit significant antimicrobial properties. For instance, indolin-2-one derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the range of 4.23–12.63 μM against specific bacterial strains .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies revealed that certain indole derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, one study reported an IC50 value of 1.89 ± 0.6 μM against prostate cancer cell lines for related compounds . The presence of the indole moiety is believed to enhance the anticancer activity by promoting apoptosis in malignant cells.

Anti-inflammatory Properties

Indole and thiophene derivatives are known for their anti-inflammatory effects. Compounds similar to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

The biological activity of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The presence of electron-rich heterocycles allows for electrophilic substitution reactions, enhancing the compound's reactivity with biological targets.

- ROS Generation : Some studies indicate that similar compounds may induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells and promoting cell death .

Case Studies

Several studies have highlighted the efficacy of compounds structurally related to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide:

| Study | Biological Activity | IC50/Other Metrics |

|---|---|---|

| Abo-Salem et al., 2023 | Anticancer (HCT-116, MCF-7) | IC50 = 4.23–12.63 μM |

| Karthikeyan et al., 2023 | Anti-inflammatory | Dose-dependent inhibition |

| Yang et al., 2023 | Antimicrobial | MIC range = 4.23–12.63 μM |

Comparación Con Compuestos Similares

Key Observations :

- Substituent Impact : Electron-donating groups (e.g., methoxy in S336) enhance flavor-enhancing properties, while halogenated aryl groups (e.g., in ’s compounds) correlate with enzyme inhibition . The target compound’s indole-thiophene hybrid may confer distinct electronic properties.

- Regulatory Status: S336’s approval underscores oxalamides’ safety as flavoring agents, supported by a high margin of safety (NOEL: 100 mg/kg bw/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.